molecular formula C5H10N4O B14888222 [4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol

[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B14888222
M. Wt: 142.16 g/mol
InChI Key: DRDQWQXIUXQBRK-UHFFFAOYSA-N
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Description

[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound has a unique structure that includes an aminoethyl group and a methanol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced monitoring techniques ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with different functional groups.

Scientific Research Applications

[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol: can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simpler triazole compound without the aminoethyl and methanol groups.

    4-(2-aminoethyl)-1,2,4-triazole: Similar to the compound of interest but lacks the methanol group.

    4-(2-hydroxyethyl)-1,2,4-triazole: Contains a hydroxyethyl group instead of an aminoethyl group.

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

[4-(2-aminoethyl)-1,2,4-triazol-3-yl]methanol

InChI

InChI=1S/C5H10N4O/c6-1-2-9-4-7-8-5(9)3-10/h4,10H,1-3,6H2

InChI Key

DRDQWQXIUXQBRK-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N1CCN)CO

Origin of Product

United States

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